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molecular formula C13H9NO3 B8727379 Methyl furo[2,3-B]quinoline-4-carboxylate CAS No. 37519-74-7

Methyl furo[2,3-B]quinoline-4-carboxylate

Cat. No. B8727379
M. Wt: 227.21 g/mol
InChI Key: PJHLYNOBXGWXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07695980B2

Procedure details

To a solution of 2.6 g (11.2 mmol) Methyl-2-oxo-3-vinyl-1,2-dihydroquinoline-4-carboxylate 5 in 200 mL chloroform was added slowly over a dropping funnel a solution of 2.16 g (13.5 mmol) bromine in 15 mL chloroform and subsequently 6.8 mL of triethylamine. The reaction mixture was heated at reflux for 4.5 hour. After evaporation of the solvent the residue was purified by column chromatography on silica gel, eluting with toluene/ethyl acetate/methanol 4:1:1, to give 1.1 g of the desired product 6.
Name
Methyl-2-oxo-3-vinyl-1,2-dihydroquinoline-4-carboxylate
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][C:7](=[O:15])[C:6]=1[CH:16]=[CH2:17])=[O:4].BrBr.C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[C:7]2[O:15][CH:17]=[CH:16][C:6]=12)=[O:4]

Inputs

Step One
Name
Methyl-2-oxo-3-vinyl-1,2-dihydroquinoline-4-carboxylate
Quantity
2.6 g
Type
reactant
Smiles
COC(=O)C1=C(C(NC2=CC=CC=C12)=O)C=C
Name
Quantity
2.16 g
Type
reactant
Smiles
BrBr
Name
Quantity
6.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.5 hour
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the residue
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with toluene/ethyl acetate/methanol 4:1:1

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C2C(=NC3=CC=CC=C13)OC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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